2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
Descripción
Propiedades
IUPAC Name |
2-amino-6-methyl-7H-pyrrolo[3,4-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-3-5-4(6(11)12)2-9-7(8)10-5/h2H,3H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMLVPQDQLGHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=NC(=NC=C2C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Pyrrole Intermediate Synthesis via Knorr-Type Reactions
The foundational step in synthesizing the pyrrolo[3,4-d]pyrimidine scaffold involves constructing a functionalized pyrrole ring. A modified Knorr pyrrole synthesis has been employed, starting with 5-methylisoxazole (18 ), which undergoes base-catalyzed conversion to 3-oxobutanenitrile (19 ). Condensation with diethyl aminomalonate yields ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (21 ), a critical intermediate. This method, however, suffers from low yields (12% over three steps) due to competing side reactions and challenging purification.
Guanylative Cyclocondensation
Cyclization of pyrrole intermediates with guanylating agents forms the pyrimidine ring. In a representative procedure, pyrrole 21 reacts with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea under basic conditions to yield the pyrrolo[3,2-d]pyrimidine core. For the [3,4-d] isomer, analogous conditions using 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines with hydrazine hydrate have been reported for pyrazolo[3,4-d]pyrimidines, suggesting adaptability to pyrrolo systems via substitution of nitrogen nucleophiles.
Protective Group Strategies for Functionalization
Pivaloyl Protection of the 2-Amino Group
To enable regioselective N-benzylation at the 5-position, the 2-amino group of pyrrolo[3,4-d]pyrimidine intermediates is protected using pivaloyl chloride. This generates 28 , which undergoes chlorination with phosphorus oxychloride to form 4-chloro-6-methyl-N-pivaloyl-pyrrolo[3,4-d]pyrimidine (29 ) in 86% yield. Subsequent benzylation with substituted benzyl bromides proceeds efficiently (65–74% yields), demonstrating the utility of protective groups in directing reactivity.
Alternative Routes via Michael Addition-Cyclization Cascades
Thiocyanatoacetophenone-Based Synthesis
A Michael addition-intramolecular cyclization approach has been validated for dihydrothiophenes, offering a potential pathway for pyrrolo[3,4-d]pyrimidines. Reacting 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone in ethanol with KOH catalysis generates dihydrothiophene intermediates. Adapting this method, substitution of thioacrylamides with pyrrole precursors could enable annulation to the target scaffold.
Mechanistic Insights from DFT Studies
Density functional theory (DFT) analyses of similar cyclizations reveal that the reaction proceeds via a stepwise mechanism: initial Michael addition followed by thiocyanate displacement and cyclization. Energy barriers for pyrrolo[3,4-d]pyrimidine formation are expected to align with computed values of 18–22 kcal/mol for analogous heterocycles.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Knorr Cyclocondensation | Pyrrole formation → Guanylation | 12–19 | Established protocol | Low yield, purification challenges |
| Pivaloyl Protection | Protection → Benzylation → Deprotection | 65–75 | High regioselectivity | Multiple steps |
| Michael-Cyclization | Addition → Cyclization | 50–60* | One-pot potential | Untested for pyrrolo[3,4-d] systems |
*Estimated based on analogous reactions.
Characterization and Validation
Spectroscopic Confirmation
1H NMR of intermediates such as 29 exhibits characteristic signals: δ 2.10 (s, 9H, pivaloyl), δ 6.85 (s, 1H, pyrrole-H), and δ 7.30–7.50 (m, aromatic Hs). Final products show a downfield shift for the 5-ketone (δ 170–175 ppm in 13C NMR).
Elemental Analysis and Mass Spectrometry
Elemental analysis for C11H12N4O2 requires C 54.08%, H 4.95%, N 22.94% (calculated). High-resolution mass spectrometry (HRMS) typically confirms [M+H]+ at m/z 245.0934.
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Ethanol and aqueous KOH are preferred for cyclocondensation due to cost and safety. Transitioning to flow chemistry could enhance yields by improving mixing and thermal control.
Green Chemistry Metrics
Atom economy for the Knorr route is 58%, versus 72% for the Michael-cyclization approach. Solvent recovery systems and catalytic reuse remain critical for sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Addition: Various reagents can be added to the compound to form derivatives, depending on the desired functional groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and addition products, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery. Below is a detailed comparison with structurally and functionally related compounds:
Key Trends in Structure-Activity Relationships (SAR)
Substituent Position: Methyl groups at C6 (as in 2-amino-6-methyl) enhance metabolic stability compared to C7-substituted analogues (e.g., 7,7-dimethyl derivatives) . Amino groups at C2 are critical for hydrogen bonding with ATR kinase’s hinge region, as shown in docking studies .
Heteroatom Modifications: Replacing the pyrrolidine oxygen with sulfur (e.g., thiopyrano derivatives) shifts activity from kinase inhibition to antiviral applications . Thiophene-containing analogues (thieno[3,2-d]pyrimidines) exhibit improved selectivity for ATR over related kinases like ATM .
Ring Saturation :
- Partial saturation of the pyrrolidine ring (6,7-dihydro) reduces conformational flexibility, improving target binding affinity .
Pharmacokinetic and Physicochemical Comparisons
Actividad Biológica
2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one (CAS Number: 1092281-08-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
The molecular formula of this compound is with a molecular weight of 164.16 g/mol. Its structure includes a pyrrolo-pyrimidine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 1092281-08-7 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that related compounds inhibit the proliferation of cisplatin-sensitive and resistant ovarian cancer cells (A2780, CaOV3, IGROV1) by inducing apoptosis and inhibiting colony formation .
- Targeting Tyrosine Kinases : Several studies report that pyrrolo[3,4-d]pyrimidine derivatives exhibit potent activity against tyrosine kinases involved in cancer progression. The structure allows these compounds to effectively bind and inhibit kinase activity .
Metabolic Effects
The compound has also been investigated for its role as a GPR119 agonist, which is relevant in the context of type 2 diabetes management:
- GPR119 Agonism : In vivo studies have demonstrated that certain derivatives can modulate glucose homeostasis by acting on GPR119 receptors in the pancreas and intestine . This suggests potential for therapeutic applications in metabolic disorders.
- Mechanism of Action : The mechanism involves enhancing insulin secretion and improving glycemic control through modulation of the enteroinsular axis .
Case Study 1: Ovarian Cancer
In a study involving ovarian cancer cell lines, AGF347 (a derivative related to our compound) was shown to significantly inhibit cell growth and induce apoptosis in SKOV3 cells. This was attributed to its ability to target mitochondrial one-carbon metabolism pathways .
Case Study 2: Type 2 Diabetes
A study on GPR119 agonists demonstrated that compounds like GSK1104252A improved glycemic control in rodent models by enhancing insulin secretion from pancreatic beta cells . This highlights the potential utility of pyrrolo[3,4-d]pyrimidine derivatives in diabetes treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one?
- Methodological Answer : Multicomponent reactions (MCRs), such as the Ugi–Zhu reaction, are widely used for constructing the pyrrolo-pyrimidine scaffold. For example, a three-component reaction involving amines, aldehydes, and isocyanides can yield structurally diverse derivatives. Key steps include optimizing catalyst systems (e.g., scandium triflate) and solvent polarity to enhance regioselectivity . Post-synthesis, purification via column chromatography with gradients of ethyl acetate/hexane is recommended.
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra to verify ring fusion patterns and substituent positions. For example, the methyl group at position 6 should exhibit a distinct singlet in -NMR.
- HRMS : Confirm molecular weight (e.g., observed m/z 177.0645 for CHNO) and fragmentation patterns .
- Purity Assessment : Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for baseline separation of impurities .
Q. What are the key structural features influencing the compound’s reactivity?
- Methodological Answer : The fused pyrrolo-pyrimidine core exhibits tautomerism between enamine and imine forms, affecting hydrogen-bonding interactions. Computational studies (e.g., DFT) can predict dominant tautomers. Substituents like the 6-methyl group sterically hinder electrophilic substitution at adjacent positions, directing reactivity to the pyrimidine ring’s N-atoms .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of 2-Amino-6-methyl derivatives?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., Sc(OTf)) to accelerate cyclization steps, as seen in analogous pyrrolo[3,4-b]pyridin-5-one syntheses .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, but monitor for side reactions via TLC.
- Temperature Control : Maintain 0–5°C during amine addition to prevent dimerization .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Structural Analog Comparison : Compare activity profiles with analogs like 6-(5-chloro-2-pyridyl) derivatives to identify substituent-specific effects .
- Assay Standardization : Validate in vitro assays (e.g., kinase inhibition) using positive controls and replicate experiments to minimize batch variability.
- Molecular Docking : Perform in silico studies to correlate activity with binding affinities to target proteins (e.g., ATP-binding pockets) .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or similar tools to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate solvation effects in water/octanol systems to refine logP values.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and nucleophilic attack susceptibility .
Q. How to address discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Variable Temperature NMR : Resolve tautomerism-induced signal splitting by acquiring spectra at −40°C.
- Isotopic Labeling : Use -labeled analogs to assign ambiguous peaks in crowded regions of the spectrum.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in ethanol/water) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in IC values against specific targets.
- Cofactor Dependence : Test activity under varying Mg/ATP concentrations, as kinase assays are sensitive to cofactor availability.
- Protease Contamination : Pre-treat cell lysates with protease inhibitors to rule out false negatives in enzyme inhibition assays .
Key Research Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
